Ethyl 7-(4-bromobenzoyl)-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 7-(4-bromobenzoyl)-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine atoms in the structure suggests that it may have unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(4-bromobenzoyl)-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolopyrimidine Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of Bromine Atoms: Bromination reactions using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions.
Esterification: The carboxylate group can be introduced through esterification reactions using ethyl alcohol and acid catalysts.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the bromine-substituted positions.
Reduction: Reduction reactions can be performed to modify the bromine atoms or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 7-(4-bromobenzoyl)-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms may play a crucial role in binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 7-(4-chlorobenzoyl)-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate: Similar structure but with chlorine atoms instead of bromine.
Ethyl 7-(4-methylbenzoyl)-3-(3-methylphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate: Methyl groups instead of bromine atoms.
Uniqueness
The presence of bromine atoms in Ethyl 7-(4-bromobenzoyl)-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate may confer unique reactivity and biological activity compared to its analogs. Bromine atoms can influence the compound’s electronic properties, making it more suitable for specific applications.
Properties
CAS No. |
302912-70-5 |
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Molecular Formula |
C23H16Br2N2O3 |
Molecular Weight |
528.2 g/mol |
IUPAC Name |
ethyl 7-(4-bromobenzoyl)-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H16Br2N2O3/c1-2-30-23(29)18-11-21(22(28)14-6-8-16(24)9-7-14)27-13-26-19(12-20(18)27)15-4-3-5-17(25)10-15/h3-13H,2H2,1H3 |
InChI Key |
LBYACWGMSGLFNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)Br)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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